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Compound of Interest

Compound Name: OPC-14523 free base

Cat. No.: B1677430 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical data for OPC-14523, a novel

psychotropic agent, against established antidepressants, fluoxetine and imipramine. The

objective is to assess the translational potential of OPC-14523 by examining its

pharmacological profile, efficacy in animal models of depression, and its underlying mechanism

of action. All quantitative data is summarized in structured tables for ease of comparison, and

detailed experimental protocols for key assays are provided.

Executive Summary
OPC-14523 is a novel compound with a unique pharmacological profile, acting as a potent

partial agonist at serotonin 1A (5-HT1A) receptors and an agonist at sigma-1 (σ1) receptors.

Preclinical studies demonstrate its antidepressant-like effects in rodent models, notably with a

rapid onset of action compared to traditional antidepressants like fluoxetine and imipramine.

This guide delves into the available preclinical data to provide a comprehensive assessment of

its potential for clinical development.

Data Presentation
Table 1: In Vitro Receptor Binding and Functional
Activity
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Compo
und

Target
Assay
Type

Species
IC50
(nM)

pEC50
Emax
(%)

Referen
ce

OPC-

14523

5-HT1A

Receptor

Binding

Affinity
Human 2.3 - - [1]

[35S]GT

PγS

Binding

Rat

(Hippoca

mpus)

-
7.60 ±

0.23
41.1 [2]

[35S]GT

PγS

Binding

Human

(Frontal

Cortex)

-
7.89 ±

0.08
64 [2]

Sigma-1

Receptor

Binding

Affinity
Rat 47 - - [1]

Sigma-2

Receptor

Binding

Affinity
Rat 56 - - [1]

5-HT

Transport

er

Binding

Affinity
- 80 - - [1]

Fluoxetin

e

5-HT

Transport

er

Binding

Affinity
- - - - [3]

5-HT1A

Receptor

Binding

Affinity
- >1000 - - [1]

Sigma-1

Receptor

Binding

Affinity
- >1000 - - [1]

Imiprami

ne

5-HT

Transport

er

Binding

Affinity
- 7.7 - - [4]

Norepine

phrine

Transport

er

Binding

Affinity
- 67 - - [4]
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5-HT1A

Receptor

Binding

Affinity
- >1000 - - [1]

Sigma-1

Receptor

Binding

Affinity
- >1000 - - [1]

IC50: Half-maximal inhibitory concentration. A lower value indicates higher binding affinity.

pEC50: The negative logarithm of the half-maximal effective concentration. A higher value

indicates greater potency. Emax: The maximum effect produced by the drug.

Table 2: In Vivo Efficacy in the Forced Swimming Test
(FST)

Compound Species
Administrat
ion Route

ED50
(mg/kg)

Onset of
Action

Reference

OPC-14523 Rat Oral 27
Acute (Single

dose)
[1]

Mouse Oral 20
Acute (Single

dose)
[1]

Fluoxetine Rat
Intraperitonea

l
10-20

Chronic

(Repeated

dosing)

[5][6]

Imipramine Rat
Intraperitonea

l
2.5-5.0

Chronic

(Repeated

dosing)

[7]

ED50: The dose that produces a therapeutic effect in 50% of the population.

Experimental Protocols
Receptor Binding Assays
Receptor binding affinities (IC50 values) were determined using radioligand binding assays.

Membranes from cells expressing the target receptor or from brain tissue were incubated with a

specific radioligand in the presence of varying concentrations of the test compound. The
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concentration of the test compound that inhibits 50% of the specific binding of the radioligand

was determined as the IC50 value.

[35S]GTPγS Functional Assay
The functional activity of compounds at G-protein coupled receptors, such as the 5-HT1A

receptor, was assessed using the [35S]GTPγS binding assay. This assay measures the

agonist-induced binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins upon

receptor activation. Membranes from tissues or cells expressing the receptor of interest were

incubated with [35S]GTPγS, GDP, and varying concentrations of the test compound. The

amount of radioactivity incorporated is a measure of G-protein activation and is used to

determine the potency (pEC50) and efficacy (Emax) of the compound.

Forced Swimming Test (FST)
The FST is a widely used behavioral model to screen for antidepressant-like activity in rodents.

The test involves placing a rodent in a cylinder filled with water from which it cannot escape.

After an initial period of vigorous activity, the animal adopts an immobile posture. The duration

of immobility during a set test period is measured. Antidepressant compounds typically reduce

the duration of immobility. For acute studies, the compound is administered shortly before the

test. For chronic studies, the compound is administered daily for a period of days or weeks

before testing.

Mechanism of Action & Signaling Pathways
OPC-14523's unique mechanism of action involves the synergistic activation of both 5-HT1A

and sigma-1 receptors.

5-HT1A Receptor Signaling
Activation of presynaptic 5-HT1A autoreceptors in the dorsal raphe nucleus initially reduces

serotonin (5-HT) neuronal firing. However, chronic administration of 5-HT1A agonists leads to

desensitization of these autoreceptors, resulting in increased 5-HT release in projection areas.

Postsynaptic 5-HT1A receptors are coupled to Gi/o proteins, and their activation leads to the

inhibition of adenylyl cyclase, reducing cyclic AMP (cAMP) levels, and the activation of G-

protein-gated inwardly rectifying potassium (GIRK) channels, leading to neuronal
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hyperpolarization.[1][8][9] Downstream signaling can also involve the activation of the

ERK/MAPK pathway, which is implicated in neurogenesis and synaptic plasticity.[1]
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Caption: Simplified 5-HT1A receptor signaling pathway.

Sigma-1 Receptor Signaling
The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic

reticulum-mitochondrion interface.[10] Its activation by agonists like OPC-14523 is thought to

modulate intracellular calcium signaling and promote cellular resilience. The sigma-1 receptor
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can translocate within the cell and interact with various ion channels and signaling proteins. Its

activation has been linked to the potentiation of N-methyl-D-aspartate (NMDA) receptor

function and the modulation of various signaling cascades, including the ERK pathway,

contributing to neuroprotective and antidepressant effects.[10][11]
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Caption: Simplified sigma-1 receptor signaling pathway.

Preclinical Safety Pharmacology
A significant gap in the publicly available preclinical data for OPC-14523 is the absence of

dedicated safety pharmacology studies. Standard preclinical safety assessments evaluate the

potential adverse effects of a new chemical entity on major physiological systems, including the

cardiovascular, central nervous, and respiratory systems.

For comparison, the preclinical safety profiles of fluoxetine and imipramine are summarized

below. It is crucial to note that this information is for general reference and direct comparisons

with OPC-14523 cannot be made without specific data for the latter.

Fluoxetine:

Cardiovascular: Preclinical studies have shown that fluoxetine can inhibit cardiac Na+ and

Ca2+ channels, which may lead to electrophysiological changes.[2][10] However, it is

generally considered to have a more favorable cardiovascular safety profile than tricyclic

antidepressants.
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Central Nervous System: As a selective serotonin reuptake inhibitor (SSRI), fluoxetine's

primary effects are on the CNS. Potential adverse effects observed in preclinical models can

include anxiety and insomnia.[12]

Respiratory: Some studies suggest that fluoxetine can have complex effects on respiration,

with some reports of respiratory depression.[11][13]

Imipramine:

Cardiovascular: Imipramine, a tricyclic antidepressant, is known to have significant

cardiovascular side effects. Preclinical studies have demonstrated its potential to cause

orthostatic hypotension, tachycardia, and cardiac conduction abnormalities due to its

blockade of various receptors and ion channels.[8][9][14]

Central Nervous System: Imipramine has sedative effects and can lower the seizure

threshold.[5]

Respiratory: Limited preclinical data is available specifically on the respiratory effects of

imipramine, though central depressant effects could potentially impact respiratory function.

Discussion and Translational Potential
The preclinical data for OPC-14523 presents a compelling profile for a novel antidepressant

with a potentially rapid onset of action. Its dual mechanism of action, targeting both the 5-HT1A

and sigma-1 receptors, distinguishes it from currently available antidepressants.

The potent partial agonism at 5-HT1A receptors, coupled with its efficacy in the forced

swimming test after a single dose, suggests a departure from the delayed therapeutic effect

often seen with SSRIs and TCAs.[1] The involvement of the sigma-1 receptor may contribute to

neuroprotective effects and a broader spectrum of activity.

However, the lack of publicly available preclinical safety pharmacology data for OPC-14523 is a

significant limitation in assessing its full translational potential. A thorough evaluation of its

cardiovascular, CNS, and respiratory safety is essential before it can be considered a viable

clinical candidate. While the safety profiles of fluoxetine and imipramine provide a benchmark,

direct comparative data is necessary for an informed risk-benefit assessment.
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Future preclinical research on OPC-14523 should prioritize comprehensive safety

pharmacology studies to address this knowledge gap. Furthermore, head-to-head comparative

studies with other rapid-acting antidepressants would provide a more complete picture of its

potential advantages.

In conclusion, the preclinical efficacy and unique mechanism of action of OPC-14523 are

promising. However, a comprehensive understanding of its safety profile is paramount for its

successful translation to the clinic. The information presented in this guide should serve as a

valuable resource for researchers and drug development professionals in evaluating the

potential of this novel compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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